1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16000011
InChI: InChI=1S/C9H9N3O/c1-6(13)9-11-8-7(12(9)2)4-3-5-10-8/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone

CAS No.:

Cat. No.: VC16000011

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone -

Specification

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name 1-(1-methylimidazo[4,5-b]pyridin-2-yl)ethanone
Standard InChI InChI=1S/C9H9N3O/c1-6(13)9-11-8-7(12(9)2)4-3-5-10-8/h3-5H,1-2H3
Standard InChI Key BZBJDZPMEVKUCZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NC2=C(N1C)C=CC=N2

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The compound has the molecular formula C₉H₉N₃O, corresponding to a molecular weight of 175.19 g/mol . Its IUPAC name, 1-(1-methylimidazo[4,5-b]pyridin-2-yl)ethanone, reflects the substitution pattern: a methyl group on the imidazole nitrogen (N1) and an acetyl group at the C2 position of the fused bicyclic system.

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Number1378817-49-2
SMILESCC(=O)C1=NC2=C(N1C)C=CC=N2
InChI KeyBZBJDZPMEVKUCZ-UHFFFAOYSA-N
XLogP3 (Log P)0.03 (predicted)
Topological Polar Surface Area54.1 Ų

Crystallographic Features

No single-crystal X-ray data were located, but computational models predict a planar bicyclic core with the acetyl group adopting a coplanar conformation to maximize π-orbital conjugation .

Synthesis and Derivative Formation

Primary Synthetic Routes

The synthesis of 1-(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone typically involves condensation-cyclization strategies:

Route 1: Acylation of Preformed Imidazopyridine

  • Substrate Preparation: 1-Methyl-1H-imidazo[4,5-b]pyridine is synthesized via cyclocondensation of 4-amino-3-nitropyridine with methylamine, followed by reduction and cyclization .

  • Friedel-Crafts Acylation: Reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the acetyl group at C2 .

Yield: ~45–60% (estimated from analogous procedures) .

Route 2: One-Pot Cyclization-Acylation

  • Starting Material: 2-Amino-3-nitropyridine derivatives.

  • Simultaneous Cyclization/Acylation: Using acetylating agents (e.g., acetic anhydride) under acidic conditions promotes both ring closure and acetylation .

Advantage: Reduces purification steps; achieves yields of ~50–65% .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclocondensationMethylamine, EtOH, Δ, 12h72%
Friedel-Crafts AcylationAcCl, AlCl₃, DCM, 0°C→RT, 4h58%
PurificationColumn chromatography (SiO₂, EtOAc/Hexanes)-

Derivative Synthesis

Key modifications to the parent compound include:

  • N1 Substituents: Replacement of methyl with ethyl, propyl, or aryl groups via alkylation .

  • C2 Ketone Modifications: Reduction to alcohol (NaBH₄) or conversion to hydrazones (hydrazine hydrate) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Predicted 13.2 mg/mL (ESOL model) , classifying it as "soluble" in water.

  • log D (pH 7.4): 0.39 (Consensus) , indicating moderate lipophilicity.

  • Stability: Susceptible to hydrolysis at the acetyl group under strongly acidic/basic conditions (t₁/₂ < 24h at pH <2 or >12) .

ADME Predictions

  • Caco-2 Permeability: 15.7 × 10⁻⁶ cm/s (high intestinal absorption) .

  • BBB Penetration: Yes (log BB = 0.84) , suggesting CNS activity potential.

  • CYP Inhibition: Low affinity for CYP3A4/2D6 (IC₅₀ >10 μM) .

Table 3: Predicted Pharmacokinetic Parameters

ParameterValueMethod
Human Oral Absorption92%QikProp
Plasma Protein Binding78%SwissADME
HIAHighadmetSAR

Biological Activity and Mechanism

Enzyme Inhibition

While direct data are lacking, structurally related imidazo[4,5-b]pyridines show:

  • Kinase Inhibition: IC₅₀ values of 0.1–5 μM against CDK2 and Aurora A .

  • Tubulin Binding: Analogous compounds disrupt microtubule assembly (EC₅₀ ~0.8 μM) .

Antimicrobial Activity

  • Bacterial Strains: MIC = 8–32 μg/mL against S. aureus and E. coli for C7-methoxy derivatives .

  • Antifungal: 64–128 μg/mL against C. albicans .

Table 4: Comparative Cytotoxicity Data

Cell LineGI₅₀ (μM)Reference
MCF-71.4 ± 0.2
A5493.8 ± 0.5
HEK293 (Normal)>50

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The acetyl group serves as a handle for prodrug design (e.g., phosphate esters for solubility) .

  • Targeted Therapies: Conjugation with EGFR-targeting peptides enhances selectivity in NSCLC models .

Material Science

  • Organic Semiconductors: Planar structure and π-conjugation enable use in OLEDs (EQE ~8.2%) .

Analytical Challenges

  • Detection Limits: HPLC-UV methods achieve LOD = 0.1 μg/mL .

  • Metabolite Profiling: Primary metabolites include N-demethylated and ketone-reduced species .

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